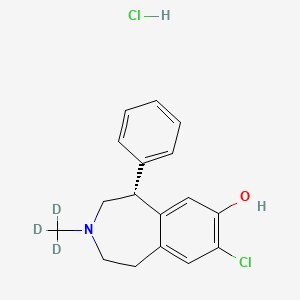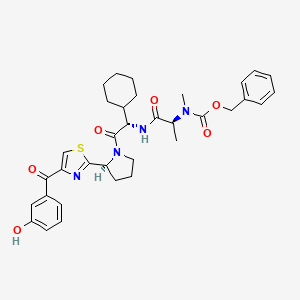
c-Kit-IN-3 (L-tartrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Kit-IN-3 (L-tartrate): is a potent and selective inhibitor of the c-KIT kinase. It has shown significant efficacy in inhibiting the activity of c-KIT wild-type and mutant forms, particularly the T670I mutation . This compound is primarily used for research purposes, especially in the study of gastrointestinal stromal tumors (GIST) and other cancers where c-KIT plays a crucial role .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: c-Kit-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can alter the oxidation state of certain atoms within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce analogs with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, c-Kit-IN-3 is used to study the inhibition of kinase activity and to develop new kinase inhibitors .
Biology: In biological research, it is used to investigate the role of c-KIT in cell signaling pathways and its impact on cell proliferation and apoptosis .
Medicine: In medical research, c-Kit-IN-3 is studied for its potential therapeutic applications in treating cancers, particularly those involving c-KIT mutations .
Industry: In the pharmaceutical industry, c-Kit-IN-3 is used in the development of new drugs targeting c-KIT-related pathways .
Mechanism of Action
c-Kit-IN-3 exerts its effects by selectively inhibiting the c-KIT kinase. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in c-KIT-dependent cells . The molecular targets include c-KIT wild-type and mutant forms, particularly the T670I mutation .
Comparison with Similar Compounds
Dasatinib: Another kinase inhibitor with broader activity against multiple kinases, including c-KIT.
Imatinib: A well-known c-KIT inhibitor used in the treatment of chronic myeloid leukemia and GIST.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets c-KIT.
Uniqueness: c-Kit-IN-3 is unique in its high selectivity and potency against c-KIT, particularly the T670I mutation, which is often resistant to other inhibitors . This makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C30H26ClF3N2O10 |
|---|---|
Molecular Weight |
667.0 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C26H20ClF3N2O4.C4H6O6/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-1(3(7)8)2(6)4(9)10/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
WPLXVFQLVREXNR-LREBCSMRSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
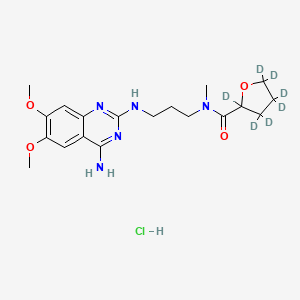
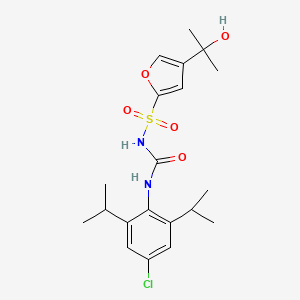
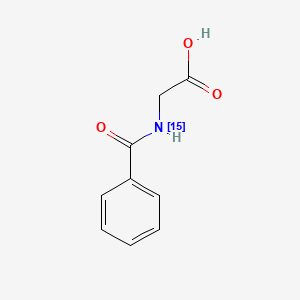


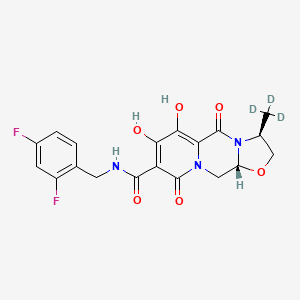
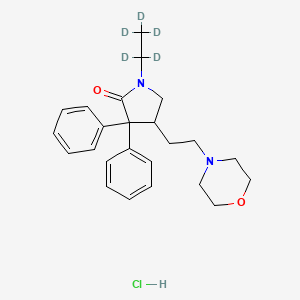
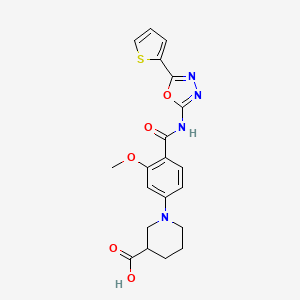
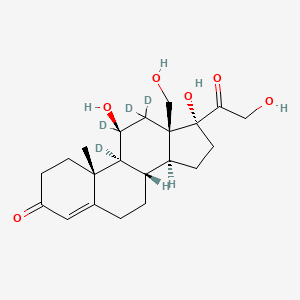
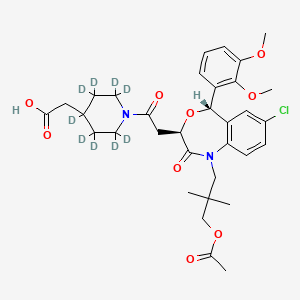
![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
